molecular formula C11H21NO2 B12836696 tert-Butyl (1S,3R)-3-aminocyclohexane-1-carboxylate

tert-Butyl (1S,3R)-3-aminocyclohexane-1-carboxylate

Cat. No.: B12836696
M. Wt: 199.29 g/mol
InChI Key: MDFWHHAKFURWJC-DTWKUNHWSA-N
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Description

tert-Butyl (1S,3R)-3-aminocyclohexane-1-carboxylate is an organic compound that belongs to the class of carbamates. It is a white crystalline solid that is soluble in organic solvents such as methanol, ethanol, and acetone . This compound is often used in organic synthesis and has applications in various fields including chemistry, biology, and medicine.

Preparation Methods

The synthesis of tert-Butyl (1S,3R)-3-aminocyclohexane-1-carboxylate typically involves the reaction of tert-butyl chloroformate with (1S,3R)-3-aminocyclohexane-1-carboxylic acid. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane . The reaction conditions usually involve maintaining the temperature at around 0°C to room temperature to ensure the formation of the desired product.

Industrial production methods often utilize flow microreactor systems, which provide a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

tert-Butyl (1S,3R)-3-aminocyclohexane-1-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols, leading to the formation of substituted carbamates.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and ethanol, as well as catalysts such as palladium on carbon for hydrogenation reactions . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

tert-Butyl (1S,3R)-3-aminocyclohexane-1-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl (1S,3R)-3-aminocyclohexane-1-carboxylate involves its interaction with specific molecular targets and pathways. In biological systems, it can act as an inhibitor or activator of enzymes, depending on the specific context. The compound’s effects are mediated through its ability to form stable complexes with proteins and other biomolecules, thereby modulating their activity .

Comparison with Similar Compounds

tert-Butyl (1S,3R)-3-aminocyclohexane-1-carboxylate can be compared with other similar compounds such as tert-butyl ((1S,3R)-3-aminocyclopentyl)carbamate and tert-butyl ((1S,3R)-3-aminocyclopentyl)carbamate oxalate . These compounds share similar structural features but differ in their specific functional groups and reactivity. The uniqueness of this compound lies in its specific stereochemistry and the presence of the tert-butyl group, which imparts distinct reactivity and stability characteristics.

Properties

Molecular Formula

C11H21NO2

Molecular Weight

199.29 g/mol

IUPAC Name

tert-butyl (1S,3R)-3-aminocyclohexane-1-carboxylate

InChI

InChI=1S/C11H21NO2/c1-11(2,3)14-10(13)8-5-4-6-9(12)7-8/h8-9H,4-7,12H2,1-3H3/t8-,9+/m0/s1

InChI Key

MDFWHHAKFURWJC-DTWKUNHWSA-N

Isomeric SMILES

CC(C)(C)OC(=O)[C@H]1CCC[C@H](C1)N

Canonical SMILES

CC(C)(C)OC(=O)C1CCCC(C1)N

Origin of Product

United States

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